Cas no 52949-83-4 (Ajugol)

Ajugol structure
Ajugol structure
Nombre del producto:Ajugol
Número CAS:52949-83-4
MF:C15H24O9
Megavatios:348.3457
CID:822312
PubChem ID:6325127

Ajugol Propiedades químicas y físicas

Nombre e identificación

    • Ajugol
    • Leonuride
    • myoporoside
    • beta-D-Glucopyranoside (1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-hexahydro-5,7-dihydroxy-7-methylcyclopenta[c]pyran-1-yl
    • (2R)-2-[[(4As,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-
    • Ajugol; Leonuride
    • (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • s9119
    • UNII-3W9VFT5UKU
    • CID 6452750
    • (2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
    • beta-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-5,7-dihydroxy-7-methylcyclopenta(c)pyran-1-yl, (1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha))-
    • MS-25360
    • .BETA.-D-GLUCOPYRANOSIDE, (1S,4AR,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-5,7-DIHYDROXY-7-METHYLCYCLOPENTA(C)PYRAN-1-YL
    • HY-N0914
    • CS-4174
    • SCHEMBL4604126
    • MFCD28902296
    • 52949-83-4
    • CCG-268007
    • .BETA.-D-GLUCOPYRANOSIDE, 1,4A,5,6,7,7A-HEXAHYDRO-5,7-DIHYDROXY-7-METHYLCYCLOPENTA(C)PYRAN-1-YL, (1S-(1.ALPHA.,4A.ALPHA.,5.ALPHA.,7.ALPHA.,7A.ALPHA.))-
    • (2S,3S,4R,5R,6S)-6-(((1R,4AS,7S,7AR)-7-HYDROXY-7-METHYL-1,4A,5,6,7,7A-HEXAHYDROCYCLOPENTA(C)PYRAN-1-YL)OXY)-2-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2,3,4,5-TETRAOL
    • AKOS030526836
    • CHEMBL3810218
    • AC-35048
    • (1S,4AR,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-5,7-DIHYDROXY-7-METHYLCYCLOPENTA(C)PYRAN-1-YL .BETA.-D-GLUCOPYRANOSIDE
    • EX-A8002S
    • 1ST171005
    • BETA-D-GLUCOPYRANOSIDE, (1S,4AR,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-5,7-DIHYDROXY-7-METHYLCYCLOPENTA(C)PYRAN-1-YL
    • 3W9VFT5UKU
    • CHEBI:228848
    • AjugolAjugol; Leonuride; (2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • (2S,3R,4S,5S,6R)-2-{[(1S,4AR,5R,7S,7AS)-5,7-DIHYDROXY-7-METHYL-1H,4AH,5H,6H,7AH-CYCLOPENTA[C]PYRAN-1-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
    • DA-60863
    • (1S,4AR,5R,7S,7AS)-1,4A,5,6,7,7A-HEXAHYDRO-5,7-DIHYDROXY-7-METHYLCYCLOPENTA(C)PYRAN-1-YL BETA-D-GLUCOPYRANOSIDE
    • Renchi: 1S/C15H24O9/c1-15(21)4-7(17)6-2-3-22-13(9(6)15)24-14-12(20)11(19)10(18)8(5-16)23-14/h2-3,6-14,16-21H,4-5H2,1H3/t6-,7+,8+,9+,10+,11-,12+,13-,14-,15-/m0/s1
    • Clave inchi: VELYAQRXBJLJAK-XKKWFBPMSA-N
    • Sonrisas: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@@]2([H])[C@@]([H])(C([H])=C([H])O1)[C@@]([H])(C([H])([H])[C@]2(C([H])([H])[H])O[H])O[H]

Atributos calculados

  • Calidad precisa: 348.142032g/mol
  • Carga superficial: 0
  • XLogP3: -2.2
  • Recuento de donantes vinculados al hidrógeno: 6
  • Recuento de receptores de enlace de hidrógeno: 9
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 348.142032g/mol
  • Masa isotópica única: 348.142032g/mol
  • Superficie del Polo topológico: 149Ų
  • Recuento de átomos pesados: 24
  • Complejidad: 486
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 10
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Peso molecular: 348.34

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.57
  • Punto de fusión: No data available
  • Punto de ebullición: 617.9±55.0 °C at 760 mmHg
  • Punto de inflamación: 327.5±31.5 °C
  • Disolución: 生物体外In Vitro:DMSO溶解度≥ 3.7 mg/mL(10.62 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 149.07000
  • Logp: -2.22990

Ajugol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3792-25 mg
Ajugol
52949-83-4 99.15%
25mg
¥2878.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A860619-5mg
Ajugol
52949-83-4 BR
5mg
¥1,590.30 2022-01-13
ChemFaces
CFN90759-20mg
Ajugol
52949-83-4 >=98%
20mg
$118 2021-07-22
S e l l e c k ZHONG GUO
S9119-1mg
Leonuride
52949-83-4
1mg
¥1204.77 2023-09-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce44598-5mg
Ajugol
52949-83-4 98%
5mg
¥1069.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3792-10 mg
Ajugol
52949-83-4 99.15%
10mg
¥1599.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3792-1 mg
Ajugol
52949-83-4 99.15%
1mg
¥410.00 2022-04-26
ChemFaces
CFN90759-20mg
Ajugol
52949-83-4 >=98%
20mg
$80 2023-09-19
ChemScence
CS-4174-5mg
Ajugol
52949-83-4 >98.0%
5mg
$144.0 2022-04-27
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL84198-10MG
52949-83-4
10MG
¥4810.78 2023-01-06
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:52949-83-4)Ajugol
A1203802
Pureza:99%
Cantidad:5mg
Precio ($):194.0